2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine is an organic compound characterized by the presence of trifluoromethyl and isopropyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine typically involves the reaction of 3-isopropylbenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-isopropyl-phenyl)-ethylamine can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(3-isopropylphenyl)ethanone: Similar structure but different functional group, leading to different chemical properties and applications.
2,2,2-Trifluoro-1-(3-methylphenyl)-ethylamine: Similar structure with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine: Positional isomer with the isopropyl group at a different position on the phenyl ring, influencing its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |
InChI Key |
SFBSKQGXLTYFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.